Aficamten

Description

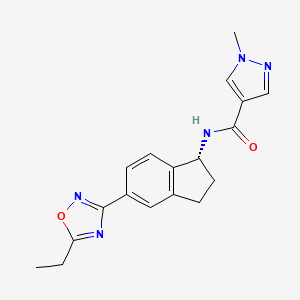

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAZWDIRCRMTM-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364554-48-1 | |

| Record name | Aficamten [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFICAMTEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Aficamten on Cardiac Myosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin, developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2][3] HCM is a monogenic heart disease characterized by excessive cardiac contractility, often resulting from mutations in sarcomeric proteins.[4][5] this compound directly targets the underlying pathophysiology of HCM by reducing this hypercontractility.[6][7] This technical guide provides a detailed examination of the mechanism of action of this compound on cardiac myosin, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular interactions and experimental workflows.

Core Mechanism of Action

This compound is an allosteric inhibitor that binds directly to the cardiac myosin heavy chain.[6][8] Its mechanism is distinct from other cardiovascular drugs and is centered on modulating the power-generating cycle of the myosin motor.

Allosteric Binding and Inhibition of ATPase Activity

This compound binds to a distinct allosteric site on the catalytic domain of cardiac myosin.[4][9] This binding event stabilizes the myosin in a state that is less prone to participate in the contractile cycle.[10] The primary consequence of this binding is the potent inhibition of the myosin ATPase activity.[6][11] Specifically, this compound significantly slows the rate of phosphate release from the myosin active site.[4][12] Since phosphate release is a critical step for the transition of myosin from a weak actin-binding state to a strong, force-producing state, its inhibition by this compound leads to a reduction in the number of functional myosin heads available to generate force.[4][13] This ultimately results in decreased cardiac muscle contractility.[10][14]

A key feature of this compound's mechanism, which distinguishes it from the first-in-class myosin inhibitor mavacamten, is that it does not appear to induce a structural sequestration of the myosin heads along the thick filament.[10][12][14] Instead, it primarily acts by altering the biochemical activity of the myosin heads that remain available for interaction with the thin filament.[10][12] this compound shifts the equilibrium of myosin heads from a state of higher ATPase activity to one of slower, and even super-slow, biochemical nucleotide turnover.[10][12][14]

The crystal structure of this compound bound to cardiac myosin in its pre-powerstroke state provides a structural basis for its mechanism and its selectivity for cardiac myosin over smooth and fast skeletal muscle myosins.[4][13]

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound from various preclinical and clinical studies.

Table 1: Biochemical and In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC50 (ATPase Activity) | Bovine Cardiac Myofibrils | 1.26 µM | [3][11] |

| Bovine Cardiac Myosin S1 | 1 µM (95% CI 0.95–1.03) | [11] | |

| Slow Skeletal Myofibrils | 1.23 µM (95% CI 1.17–1.29) | [11] | |

| Fast Skeletal Myofibrils | 6.52 µM (95% CI 5.72–7.71) | [11] | |

| Smooth Muscle Myosin S1 | > 40 µM | [11] | |

| IC50 (Fractional Shortening) | Isolated Rat Cardiac Ventricular Myocytes | 7.9 µM | [3] |

Table 2: Clinical Efficacy of this compound in Obstructive HCM (SEQUOIA-HCM Trial)

| Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |

| Change in Peak Oxygen Uptake (pVO2) (mL/kg/min) | +1.74 (least square mean difference) | - | <0.0001 | [15][16] |

| Improvement in NYHA Functional Class (≥1 class) | 78% of patients | 34% of patients | <0.001 | [16] |

| Change in KCCQ Clinical Summary Score | +8.9 points | +2.9 points | <0.001 | [16] |

| Reduction in NT-proBNP | 65% reduction from baseline | 6% reduction from baseline | <0.001 | [16] |

| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 1) | From 74 to 38 | From 85 to 76 | 0.001 | [17] |

| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (REDWOOD-HCM Cohort 2) | From 82 to 30 | From 85 to 76 | <0.0001 | [17] |

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Myofibril ATPase Activity Assay

-

Preparation of Myofibrils: Isolate myofibrils from cardiac muscle tissue (e.g., bovine ventricle) through differential centrifugation in a low ionic strength buffer containing protease inhibitors.

-

Assay Buffer: Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., imidazole).

-

ATPase Reaction: Initiate the reaction by adding ATP to the myofibril suspension in the presence of varying concentrations of this compound or vehicle control. The free Ca2+ concentration is controlled using a Ca2+/EGTA buffer system.

-

Phosphate Detection: At specified time points, quench the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Plot the rate of ATP hydrolysis as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Molecule Imaging of ATP Turnover

-

Sample Preparation: Use permeabilized cardiac muscle fibers or myofibrils mounted on a microscope slide.

-

Fluorescent ATP Analog: Introduce a fluorescently labeled ATP analog that can be visualized by total internal reflection fluorescence (TIRF) microscopy.

-

Imaging: Record the binding and release of the fluorescent nucleotide from individual myosin heads in the presence and absence of this compound.

-

Data Analysis: Analyze the dwell times of the fluorescent nucleotide on the myosin heads to determine the rates of ATP binding, hydrolysis, and product release. This allows for the direct observation of how this compound affects the kinetics of the myosin ATPase cycle at the single-molecule level.

X-ray Diffraction

-

Muscle Fiber Preparation: Mount intact or permeabilized cardiac muscle fibers in a temperature-controlled chamber that allows for the passage of an X-ray beam.

-

X-ray Source: Use a synchrotron X-ray source to generate a high-intensity, collimated X-ray beam.

-

Diffraction Pattern Acquisition: Record the two-dimensional X-ray diffraction patterns from the muscle fibers in different states (e.g., relaxed, contracting) and in the presence of varying concentrations of this compound.

-

Data Analysis: Analyze the changes in the intensity and spacing of the myosin-based layer lines and other reflections in the diffraction pattern. These changes provide information about the structural organization and orientation of the myosin heads in the thick filament, revealing whether the drug induces a disordered or an ordered state.

Skinned Fiber Mechanics

-

Fiber Preparation: Isolate and chemically "skin" (permeabilize) small bundles of cardiac muscle fibers using a detergent like Triton X-100 to remove the cell membranes while keeping the contractile apparatus intact.

-

Experimental Setup: Mount the skinned fiber between a force transducer and a length controller.

-

Activation and Measurement: Expose the fiber to a series of solutions with different concentrations of Ca2+ to activate contraction. Measure the steady-state force, the rate of force development, and other mechanical parameters in the presence and absence of this compound.

-

Data Analysis: Determine the effect of this compound on the force-calcium relationship (pCa-force curve) to assess changes in myofilament calcium sensitivity and maximal force-generating capacity.

Visualizations

Signaling Pathway of this compound's Action on Cardiac Myosin

Caption: this compound allosterically inhibits cardiac myosin by slowing phosphate release, thereby reducing the number of force-producing cross-bridges and decreasing hypercontractility.

Experimental Workflow for Characterizing this compound

Caption: A multi-stage workflow is used to characterize this compound, from initial biochemical screening to pivotal clinical trials.

Conclusion

This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its precise mechanism of action, centered on the allosteric inhibition of cardiac myosin ATPase activity by slowing phosphate release, directly counteracts the hypercontractility that drives the disease.[4][6] The comprehensive preclinical and clinical data demonstrate its potential as a safe and effective therapeutic agent.[15][16] The detailed understanding of its interaction with cardiac myosin, as outlined in this guide, provides a solid foundation for further research and development in the field of cardiac muscle contractility modulators.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. A Characterization of the Nonclinical Pharmacology and Toxicology of this compound, a Reversible Allosteric Inhibitor of Cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myosin modulator this compound inhibits force in cardiac muscle by altering myosin's biochemical activity without changing thick filament structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Myosin modulator this compound inhibits force in cardiac muscle by altering myosin’s biochemical activity without changing thick filament structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Delivers Positive Results in SEQUOIA-HCM | tctmd.com [tctmd.com]

- 16. Cytokinetics' this compound Shows Positive Results in MAPLE-HCM Trial for Hypertrophic Cardiomyopathy [trial.medpath.com]

- 17. emjreviews.com [emjreviews.com]

An In-depth Technical Guide to the Aficamten Binding Site on the Myosin Catalytic Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin designed for the treatment of hypertrophic cardiomyopathy (HCM).[1] HCM is a genetic disorder characterized by excessive cardiac contractility, leading to the thickening of the heart muscle.[2] this compound targets the underlying pathophysiology of HCM by directly modulating the activity of cardiac myosin, the motor protein responsible for muscle contraction.[3] This document provides a comprehensive overview of the binding site of this compound on the myosin catalytic domain, its mechanism of action, and the experimental evidence supporting its therapeutic potential.

Mechanism of Action: Allosteric Inhibition of Myosin ATPase

This compound exerts its effects by binding to a distinct allosteric site on the cardiac myosin catalytic domain (also known as the myosin head or subfragment-1).[2][4] This binding site is separate from the ATP and actin binding sites and is also distinct from the binding site of the first-in-class cardiac myosin inhibitor, mavacamten.[2] Evidence suggests that this compound shares a binding pocket with the non-selective myosin II inhibitor, blebbistatin.[5]

The binding of this compound stabilizes the myosin head in a weakly actin-bound, pre-powerstroke state.[2][4] This stabilization has a profound impact on the myosin ATPase cycle, the series of biochemical events that convert chemical energy from ATP hydrolysis into mechanical force. Specifically, this compound significantly slows the rate of phosphate release from the myosin active site.[2][5] The release of phosphate is a critical step that precedes the "powerstroke," the conformational change in the myosin head that generates force. By inhibiting phosphate release, this compound effectively reduces the number of myosin heads that can enter the strongly actin-bound, force-generating state.[2][4] This leads to a dose-dependent reduction in cardiac muscle contractility, addressing the hypercontractility that is a hallmark of HCM.[5]

Signaling Pathway of Myosin Inhibition by this compound

Caption: Mechanism of this compound action on the cardiac myosin ATPase cycle.

Quantitative Data

The efficacy and safety of this compound have been evaluated in several preclinical and clinical studies. The following tables summarize key quantitative findings.

Preclinical Data

| Parameter | Species/System | Value | Reference(s) |

| IC50 (Myofibril ATPase Activity) | |||

| Cardiac Myofibrils | Bovine | 1.26 µM (95% CI: 1.20–1.33) | [5] |

| Slow Skeletal Myofibrils | Bovine | 1.23 µM (95% CI: 1.17–1.29) | [5] |

| Fast Skeletal Myofibrils | Rabbit | 6.52 µM (95% CI: 5.72–7.71) | [5] |

| IC50 (Myosin S1 ATPase Activity) | |||

| Cardiac Myosin S1 (basal) | Bovine | 1 µM (95% CI: 0.95–1.03) | [5] |

| Cardiac Myosin S1 (actin-activated) | Bovine | 0.96 µM (95% CI: 0.91–1.02) | [5] |

| Smooth Muscle Myosin S1 (actin-activated) | > 40 µM | [5] | |

| Binding Affinity (Kd) | Porcine Cardiac Myofibrils | 2.21 ± 0.76 µM | [6] |

| Pharmacokinetics | |||

| Unbound Fraction (Human Plasma) | 10.4% | [7] | |

| Oral Bioavailability | Mouse | 98% | [7] |

| Oral Bioavailability | Monkey | 41% | [7] |

Clinical Trial Data: Obstructive HCM

| Trial | Endpoint | This compound Group | Placebo/Comparator Group | P-value | Reference(s) |

| SEQUOIA-HCM (Phase 3) | Change in peak VO2 (mL/kg/min) at Week 24 | +1.8 | +0.0 | < 0.0001 | [8] |

| Change in KCCQ-CSS at Week 24 | +12 | +5 | < 0.001 | ||

| Change in Valsalva LVOT Gradient (mmHg) at Week 24 | -47.6 | +1.8 | < 0.001 | ||

| MAPLE-HCM (Phase 3) | Change in peak VO2 (mL/kg/min) at Week 24 | +1.1 | -1.2 (Metoprolol) | < 0.0001 | |

| Improvement in NYHA Class (≥1 class) at Week 24 | 51.1% | 26.4% (Metoprolol) | |||

| REDWOOD-HCM (Phase 2) | Change in resting LVOT Gradient (mmHg) at Week 10 (Cohort 1) | -40 ± 27 | 0.0003 | [9] | |

| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (Cohort 1) | -36 ± 27 | 0.001 | [9] | ||

| Change in resting LVOT Gradient (mmHg) at Week 10 (Cohort 2) | -43 ± 37 | 0.0004 | [9] | ||

| Change in Valsalva LVOT Gradient (mmHg) at Week 10 (Cohort 2) | -53 ± 44 | < 0.0001 | [9] | ||

| FOREST-HCM (Open-Label Extension) | Change in resting LVOT Gradient (mmHg) at Week 48 | -40 ± 34 | N/A | ||

| Change in Valsalva LVOT Gradient (mmHg) at Week 48 | -53 ± 39 | N/A | |||

| Change in Max. LV Wall Thickness (mm) at Week 48 | -1.2 ± 1.6 | N/A | < 0.0001 |

Clinical Trial Data: Non-Obstructive HCM

| Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference(s) |

| ACACIA-HCM (Phase 3) | Change in KCCQ-CSS from baseline to Week 36 | Primary endpoint | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with cardiac myosin.

Myosin ATPase Activity Assay

The effect of this compound on the ATPase activity of cardiac myosin is a fundamental measure of its inhibitory potential.

Objective: To determine the concentration-dependent inhibition of myosin ATPase activity by this compound.

General Protocol:

-

Protein Preparation: Purified bovine cardiac myosin subfragment-1 (S1) or detergent-washed bovine cardiac myofibrils are used.

-

Assay Buffer: A suitable buffer containing physiological concentrations of salts (e.g., KCl), MgCl2, and a pH buffer (e.g., MOPS or HEPES) is prepared.

-

ATP Solution: A stock solution of ATP is prepared, which may be radioactively labeled (e.g., [γ-³²P]ATP) or used in a coupled enzymatic assay that produces a spectrophotometrically detectable product (e.g., NADH).

-

Assay Procedure:

-

Myosin S1 or myofibrils are incubated with varying concentrations of this compound in the assay buffer at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is initiated by the addition of ATP.

-

For actin-activated ATPase assays, purified actin filaments are included in the reaction mixture. For myofibril assays, the endogenous actin is present.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, typically by the addition of an acid (e.g., perchloric acid or a specific stop solution).

-

-

Detection of Phosphate Release:

-

If using [γ-³²P]ATP, the amount of radioactive phosphate released is quantified by liquid scintillation counting after separation from unreacted ATP.

-

If using a coupled enzymatic assay, the change in absorbance of NADH is monitored continuously.

-

-

Data Analysis: The rate of ATP hydrolysis is calculated for each this compound concentration. The data are then fitted to a dose-response curve to determine the IC50 value, the concentration of this compound that inhibits 50% of the myosin ATPase activity.

Skinned Cardiac Fiber Force Measurements

This assay directly measures the effect of this compound on the force-generating capacity of cardiac muscle.

Objective: To quantify the reduction in calcium-activated force production in cardiac muscle fibers in the presence of this compound.

General Protocol:

-

Fiber Preparation: Small bundles of cardiac muscle fibers or single cardiomyocytes are isolated from cardiac tissue (e.g., rat ventricle). The cell membranes are permeabilized ("skinned") using a detergent (e.g., Triton X-100), which allows for direct control of the intracellular environment.

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a motor. The preparation is immersed in a temperature-controlled bath containing a relaxing solution (low calcium concentration).

-

Activation and Force Measurement:

-

The fiber is stretched to a desired sarcomere length.

-

The fiber is then exposed to an activating solution with a high calcium concentration to induce maximal force generation.

-

The isometric force produced by the fiber is recorded.

-

The fiber is then relaxed in the relaxing solution.

-

-

This compound Application: The protocol is repeated with the inclusion of varying concentrations of this compound in the activating solution.

-

Data Analysis: The force generated at each this compound concentration is expressed as a percentage of the maximal force produced in the absence of the inhibitor. These data are used to generate a dose-response curve.

X-ray Crystallography of the this compound-Myosin Complex

Determining the high-resolution three-dimensional structure of this compound bound to the myosin catalytic domain provides a precise understanding of their interaction.

Objective: To elucidate the atomic-level details of the this compound binding site on cardiac myosin.

General Protocol:

-

Protein Expression and Purification: The cardiac myosin catalytic domain (S1) is expressed in a suitable system (e.g., insect cells) and purified to high homogeneity.

-

Complex Formation: The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP and vanadate) to trap the myosin in the pre-powerstroke state.

-

Crystallization: The this compound-myosin S1 complex is subjected to extensive crystallization screening to identify conditions (e.g., precipitant, pH, temperature) that yield well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protein and the bound this compound is built into the electron density and refined to obtain a final, high-resolution atomic structure.

Experimental Workflow for Characterizing this compound

Caption: A typical workflow for the preclinical and clinical development of a cardiac myosin inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its mechanism of action, centered on the allosteric inhibition of cardiac myosin through binding to a specific site on the catalytic domain, is well-supported by a robust body of preclinical and clinical evidence. The detailed understanding of its binding site and the downstream effects on myosin ATPase activity provides a clear rationale for its therapeutic efficacy in reducing the hypercontractility that drives HCM. The quantitative data from clinical trials demonstrate its potential to improve clinical outcomes for patients with this debilitating disease. Further research and ongoing clinical studies will continue to refine our understanding of the long-term benefits and applications of this compound in the management of hypertrophic cardiomyopathy.

References

- 1. cytokinetics.com [cytokinetics.com]

- 2. researchgate.net [researchgate.net]

- 3. themissouripost.com [themissouripost.com]

- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytokinetics, Incorporated - Cytokinetics Announces FDA Acceptance of New Drug Application for this compound for the Treatment of Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]

- 9. emjreviews.com [emjreviews.com]

Aficamten's Effect on Sarcomere Hypercontractility: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hypertrophic cardiomyopathy (HCM) is a prevalent genetic heart disease characterized by excessive contraction of the cardiac sarcomere, leading to hypertrophy, reduced cardiac output, and significant symptoms.[1] Traditional therapies have focused on symptom management rather than the underlying pathophysiology.[2] Aficamten (formerly CK-274) is a next-in-class, selective, allosteric inhibitor of cardiac myosin designed to directly target the hypercontractility that drives HCM.[1] By binding to a novel allosteric site on the cardiac myosin heavy chain, this compound stabilizes an inhibited state, reducing the number of available actin-myosin cross-bridges during the cardiac cycle.[3][4] This mechanism directly attenuates sarcomere hypercontractility, leading to significant improvements in clinical outcomes for patients with both obstructive and non-obstructive HCM. This guide provides a detailed overview of this compound's mechanism of action, supported by preclinical and clinical data, and outlines the key experimental protocols used in its evaluation.

Core Mechanism of Action: Sarcomere Inhibition

The fundamental driver of contraction in cardiomyocytes is the cross-bridge cycle, where myosin heads bind to actin filaments, hydrolyze ATP, and generate force. In HCM, this process is dysregulated, leading to a state of hypercontractility.[1]

This compound modulates this cycle through a specific, inhibitory mechanism:

-

Allosteric Binding: this compound binds to a distinct allosteric pocket on the cardiac myosin catalytic domain, separate from the binding site of the first-in-class inhibitor, mavacamten.[5][6]

-

Stabilization of the Pre-Powerstroke State: This binding event stabilizes myosin in a weakly actin-bound, pre-powerstroke state.[3][7]

-

Inhibition of ATPase Activity: The primary molecular effect is the significant slowing of the phosphate release step from the myosin active site.[6][7] This is a rate-limiting step in the cross-bridge cycle.

-

Reduced Cross-Bridge Formation: By trapping myosin in this inhibited conformation, this compound effectively reduces the number of functional myosin heads available to bind with actin and generate force during systole.[3][8]

This targeted inhibition of the sarcomere's molecular motor leads to a dose-dependent reduction in myocardial contractility, addressing the core pathology of HCM without directly affecting intracellular calcium transients.[9][10]

Signaling Pathway Diagram

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Preclinical In Vitro & In Vivo Data

| Parameter | Assay | Model/System | Result | Reference |

| IC50 | Myofibril ATPase Activity | Bovine Cardiac Myofibrils | 0.3 µM | [9] |

| IC50 | Basal ATPase Activity | Bovine Cardiac Myosin S1 | 1.0 µM | [6] |

| ATP Turnover | Single-Molecule Assay | Purified Myosin | Shifts myosin heads to a "super slow" turnover state | [4] |

| Myocyte Contractility | Fractional Shortening | Isolated Rat Cardiomyocytes | Dose-dependent reduction | [7][10] |

| Cardiac Function | Echocardiography | HCM Cats (A31P MYBPC3) | 45.2% reduction in LV Fractional Shortening at 6h (2 mg/kg dose) | [11] |

| Cardiac Function | Echocardiography | Healthy Rats & Dogs | Dose-dependent reduction in LVEF and Fractional Shortening | [7] |

Clinical Trial Efficacy Data (Obstructive HCM)

| Parameter | Trial (Duration) | This compound Change | Placebo Change | Treatment Difference (p-value) | Reference |

| Peak VO2 (mL/kg/min) | SEQUOIA-HCM (24 wks) | +1.8 | +0.0 | +1.74 (<0.001) | [12] |

| Resting LVOT Gradient (mmHg) | REDWOOD-HCM (10 wks) | -40 to -43 | - | - | [5][9] |

| Valsalva LVOT Gradient (mmHg) | REDWOOD-HCM (10 wks) | -36 to -53 | - | - (p<0.001 vs placebo) | [5][9] |

| Valsalva LVOT Gradient (mmHg) | SEQUOIA-HCM (24 wks) | -48.4 | -7.4 | -41.1 (<0.001) | [13] |

| NT-proBNP Reduction | SEQUOIA-HCM (8 wks) | -79% | - | - (p<0.001) | [13] |

| hs-cTnI Reduction | SEQUOIA-HCM (8 wks) | -41% | - | - (p<0.001) | [13] |

| KCCQ-CSS Score | SEQUOIA-HCM (24 wks) | +14.6 | +5.4 | +9.1 (<0.001) | [6] |

| % Patients with NYHA Class Improvement (≥1) | SEQUOIA-HCM (24 wks) | 58.5% | 25.3% | - (p<0.001) | [6] |

MAPLE-HCM Head-to-Head Trial Data (this compound vs. Metoprolol)

| Parameter | Trial (Duration) | This compound Change | Metoprolol Change | Treatment Difference (p-value) | Reference |

| Peak VO2 (mL/kg/min) | MAPLE-HCM (24 wks) | +1.9 | +0.5 | +1.4 (p<0.001) | [3] |

| NT-proBNP | MAPLE-HCM (24 wks) | -73% | +42% | -81% (<0.001) | [11] |

| hs-cTnI | MAPLE-HCM (24 wks) | -43% | -17% | -28% (p=0.001) | [11] |

| KCCQ-OSS Score | MAPLE-HCM (24 wks) | +16.6 points | +8.9 points | +7.8 points (p=0.001) | [11] |

Detailed Experimental Protocols

Preclinical Assay: NADH-Coupled Myofibril ATPase Activity

This assay measures the rate of ATP hydrolysis by cardiac myofibrils by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Objective: To determine the IC50 of this compound on cardiac myofibril ATPase activity.

Materials:

-

Purified bovine cardiac myofibrils

-

Assay Buffer: 50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 30 mM MgCl₂, 2.4 U/µL pyruvate kinase, 2.4 U/µL lactate dehydrogenase, 1.67 mM phosphoenolpyruvate (PEP), 0.6 mM NADH.

-

This compound serial dilutions (in DMSO)

-

ATP solution (e.g., 63 mM, pH 7.0)

-

384-well clear polystyrene microplate

-

Absorbance plate reader (340 nm)

Procedure:

-

Preparation: Prepare the assay buffer containing all coupling enzymes and substrates. Purify ATPase protein and keep all reagents at 4°C.[14]

-

Plate Setup: Add 25 µL of this compound serial dilutions to the wells. Ensure the final DMSO concentration remains below 1-2%.

-

Reaction Mix: Prepare a reagent mix containing the assay buffer and a standardized concentration of cardiac myofibrils. Add 40 µL of this mix to each well.

-

Initiation: Initiate the reaction by adding 10 µL of ATP solution to each well for a final volume of 75 µL. Mix the plate for 15 seconds.[14]

-

Measurement: Immediately begin kinetic measurement in an absorbance plate reader at 340 nm, at a constant temperature (e.g., 25°C), taking readings every 30-60 seconds for 30-60 minutes.[14]

-

Analysis:

-

Calculate the rate of NADH oxidation (decrease in A340 over time) for each this compound concentration.

-

Subtract the background rate from control wells lacking myofibrils.

-

Convert the rate of absorbance change to the rate of ATP hydrolysis (nmol/mg/min) using the molar extinction coefficient of NADH.

-

Plot the percent inhibition against the log of this compound concentration and fit to a four-parameter model to determine the IC50.

-

Preclinical Assay: Isolated Cardiomyocyte Contractility

This method assesses the effect of this compound on the contractility of single, live cardiomyocytes using video microscopy.

Objective: To quantify the dose-dependent reduction in cardiomyocyte fractional shortening caused by this compound.

Materials:

-

Adult rat ventricular myocytes (isolated via Langendorff perfusion).

-

Tyrode's solution (as superfusate).

-

Inverted microscope with a high-speed camera (e.g., IonOptix system).[15]

-

Field stimulator for electrical pacing (e.g., 1-2 Hz).

-

This compound stock solutions.

-

Data acquisition and analysis software (e.g., IonWizard, CytoSolver).[15]

Procedure:

-

Cell Isolation: Isolate adult rat ventricular myocytes using a standard Langendorff perfusion protocol with collagenase digestion. Gradually reintroduce calcium to obtain a high yield of viable, rod-shaped, quiescent cells.[3][4]

-

Plating: Plate the isolated myocytes on laminin-coated glass-bottom dishes and allow them to adhere.

-

Setup: Place the dish on the microscope stage and continuously superfuse with Tyrode's solution at 37°C. Select a healthy, rod-shaped myocyte that contracts synchronously with electrical field stimulation (e.g., 1 Hz).

-

Baseline Recording: Using video microscopy software (e.g., IonOptix), record baseline contractility. The software tracks sarcomere length or cell edge movement to determine:

-

Diastolic Cell Length

-

Peak Shortening (amplitude of contraction)

-

Fractional Shortening (% change from diastolic length)

-

-

Compound Application: Introduce this compound at various concentrations into the superfusate and allow for equilibration (typically 3-5 minutes).

-

Post-Dose Recording: Record contractility at each concentration, ensuring steady-state effects are captured.

-

Analysis: For each concentration, calculate the average fractional shortening and express it as a percentage of the baseline value. Plot the percent reduction in fractional shortening against this compound concentration to generate a dose-response curve.

Clinical Trial Workflow: Phase 3 Obstructive HCM Study (SEQUOIA-HCM Model)

This workflow outlines the typical progression for a patient enrolled in a pivotal clinical trial for this compound.

Conclusion

This compound represents a significant advancement in the treatment of hypertrophic cardiomyopathy, offering a targeted therapy that directly addresses the underlying pathophysiology of sarcomere hypercontractility. Its distinct mechanism of action, involving the allosteric inhibition of cardiac myosin and stabilization of a low-force state, translates into robust and clinically meaningful improvements in exercise capacity, symptom burden, and cardiac biomarkers.[3][6][13] The comprehensive preclinical and clinical data demonstrate a favorable safety profile and a clear dose-response relationship, supporting its use as a foundational therapy for patients with HCM.[5][9] The detailed experimental methodologies provided herein serve as a guide for the continued scientific investigation and development of next-generation cardiac myosin inhibitors.

References

- 1. insidescientific.com [insidescientific.com]

- 2. ATP turnover by individual myosin molecules hints at two conformers of the myosin active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]

- 8. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionoptix.com [ionoptix.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATP/NADH-enzyme coupled ATPase assay [protocols.io]

- 15. ionoptix.com [ionoptix.com]

The Molecular Pharmacology of Aficamten in Hypertrophic Cardiomyopathy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is a genetic disorder characterized by excessive thickening of the heart muscle, leading to hypercontractility, impaired relaxation, and, in many cases, obstruction of the left ventricular outflow tract (LVOT).[1][2] This condition can cause a range of debilitating symptoms and increase the risk of serious cardiac events.[1][3] Aficamten (formerly CK-274) is a next-generation, selective, small-molecule inhibitor of cardiac myosin designed to directly target the underlying pathophysiology of HCM by reducing myocardial hypercontractility.[1][2][4][5] This technical guide provides an in-depth overview of the molecular pharmacology of this compound, focusing on its mechanism of action and effects in preclinical HCM models.

Core Mechanism of Action: Allosteric Inhibition of Cardiac Myosin

This compound functions as a direct, allosteric inhibitor of the cardiac myosin heavy chain.[4][6] Its mechanism is centered on modulating the ATP-dependent cross-bridge cycle of the sarcomere, the fundamental contractile unit of cardiomyocytes.

Key Molecular Interactions:

-

Binding Site: this compound binds to a distinct allosteric site on the catalytic domain of cardiac myosin, separate from the binding site of the first-in-class myosin inhibitor, mavacamten.[4][6]

-

Inhibition of ATPase Activity: By binding to this allosteric site, this compound inhibits the ATPase activity of cardiac myosin.[3][6] It achieves this by strongly slowing the rate-limiting step of phosphate release from the myosin head.[3][4]

-

Stabilization of a Low-Force State: This inhibition of phosphate release stabilizes the myosin in a weakly actin-bound, pre-power stroke state.[4] This prevents the conformational changes necessary for myosin to enter the strongly actin-bound, force-generating state.[4]

-

Reduced Cross-Bridge Formation: The ultimate effect is a reduction in the number of functional myosin heads that can engage with actin to drive sarcomere shortening and force production during each cardiac cycle.[4][7] This directly counteracts the hypercontractility that is a hallmark of HCM.[3][8]

Preclinical Pharmacology in HCM Models

The efficacy of this compound in reducing cardiac hypercontractility has been demonstrated in various preclinical models, including in vitro assays and in vivo animal models of HCM.

In Vitro Activity

This compound's inhibitory effect on cardiac myosin has been quantified in biochemical assays.

| Parameter | Value | Model System | Reference |

| IC50 | 1.4 µM | In vitro myocardial contractility | [9] |

In Vivo Animal Models

Studies in well-established feline and murine models of HCM have been crucial in elucidating the in vivo pharmacological effects of this compound. These models often carry genetic mutations analogous to those found in human HCM patients.

Feline Model of HCM:

A key preclinical model utilizes cats with a naturally occurring A31P mutation in the myosin-binding protein C gene (MYBPC3), which leads to a phenotype of HCM with LVOT obstruction.[10][11]

| Parameter | Dose | Effect | Time Point | Animal Model | Reference |

| LV Systolic Function | 0.3-1 mg/kg (single dose) | Significant decrease | 6 and 24 hours post-dose | Feline HCM (A31P MYBPC3) | [12] |

| LVOT Peak Pressure Gradient | 0.3 mg/kg (single dose) | Significant reduction | Not specified | Feline HCM (A31P MYBPC3) | [12] |

| Incidence of LVOTO | 1 mg/kg (single dose) | Significant reduction | Not specified | Feline HCM (A31P MYBPC3) | [12] |

| Cardiac Function | 2 mg/kg (single dose) | Characterization of pharmacodynamic effects | 0, 6, 24, and 48 hours post-dose | Feline HCM (A31P MYBPC3) | [10] |

Murine Model of HCM:

Mouse models carrying specific mutations, such as the R403Q mutation in the cardiac myosin heavy chain, are also used to study the effects of myosin inhibitors.

| Parameter | Effect | Animal Model | Reference |

| Cardiac Contractility | Reduction | Mouse with R403Q cardiac myosin mutation | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are representative experimental protocols based on published studies.

Feline HCM Model Study Protocol

Objective: To characterize the pharmacodynamic effects of a single oral dose of this compound on cardiac function in cats with naturally occurring HCM and LVOTO.

Animal Model: Purpose-bred cats with the A31P MYBPC3 mutation and a clinical diagnosis of HCM with LVOTO.[10][11]

Experimental Design:

-

Dosing: Cats are administered a single oral dose of this compound (e.g., 2 mg/kg) or a vehicle control.[10]

-

Echocardiographic Evaluation: Transthoracic echocardiography is performed at baseline (0 hours) and at multiple time points post-dosing (e.g., 6, 24, and 48 hours).[10]

-

Measured Parameters: Key echocardiographic parameters include:

-

Left ventricular internal dimensions in systole and diastole (LVIDs/d)

-

Fractional shortening

-

Left ventricular outflow tract peak pressure gradient

-

Presence and severity of LVOTO

-

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration of this compound and correlate it with the observed pharmacodynamic effects.[12]

Pharmacokinetics and Metabolism

This compound was designed to have a predictable pharmacokinetic profile suitable for once-daily dosing and to minimize the potential for drug-drug interactions.[8][13]

| Parameter | Finding | Species | Reference |

| Human Half-Life (predicted) | ~69 hours | Human | [14] |

| Time to Steady State | Within two weeks | Human | [8] |

| Metabolism | Primarily via multiple CYP enzymes (CYP2C9, CYP3A, CYP2D6, CYP2C19) | Human | [15] |

| Drug-Drug Interaction Potential | Low liability as a precipitant | In vitro | [14] |

| Oral Bioavailability | 41% to 98% | Monkey, Mouse | [14] |

| Plasma Protein Binding (unbound) | 10.4% | Human | [14] |

Conclusion

The molecular pharmacology of this compound is well-defined, centering on its role as a selective, allosteric inhibitor of cardiac myosin. By reducing the number of force-producing cross-bridges in the sarcomere, it directly addresses the hypercontractility that drives the pathophysiology of hypertrophic cardiomyopathy. Preclinical studies in robust in vitro and in vivo models of HCM have consistently demonstrated its ability to reduce cardiac contractility and alleviate key pathological features such as left ventricular outflow tract obstruction. These findings have established a strong foundation for the clinical development of this compound as a targeted therapy for patients with HCM.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cytokinetics.com [cytokinetics.com]

- 6. Comprehensive Review: Mavacamten and this compound in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Pharmacokinetics of a single dose of this compound (CK-274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of CK-274: A novel, small molecule, cardiac myosin inhibitor for the treatment of hypertrophic cardiomyopathies (HCM) - American Chemical Society [acs.digitellinc.com]

- 14. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytokinetics to Present New this compound Data at ACC 2025: Insights on Metabolism, Combination Therapy, and Long-Term Cardiac Effects [trial.medpath.com]

The Discovery and Development of Aficamten (CK-274): A Next-Generation Cardiac Myosin Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aficamten (formerly CK-274) is a novel, selective, allosteric inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1][2] HCM is a genetic disorder characterized by excessive cardiac contractility, leading to hypertrophy, impaired relaxation, and, in many cases, dynamic left ventricular outflow tract (LVOT) obstruction.[1][3] this compound was designed to directly address the underlying pathophysiology of HCM by reducing the hypercontractility of the cardiac sarcomere.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of this compound, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

The development of this compound began with the optimization of an initial indoline compound.[4][6] The key breakthrough was the discovery of an indane analogue that offered a less restrictive structure-activity relationship, enabling rapid enhancements of its drug-like properties.[4][6] The medicinal chemistry program focused on several key objectives: a predicted human half-life suitable for once-daily dosing, attainment of steady-state plasma concentrations within two weeks, a wide therapeutic window, and minimal potential for drug-drug interactions through cytochrome P450 (CYP) enzymes.[4][6] This effort led to the identification of this compound as a clinical candidate.[1][4]

Mechanism of Action

This compound is a selective allosteric inhibitor of cardiac myosin, the motor protein responsible for generating force in the heart muscle.[3] It binds to a distinct site on the myosin heavy chain, stabilizing it in a state that has a reduced affinity for actin.[7] This action decreases the number of available actin-myosin cross-bridges during the cardiac cycle, thereby reducing the force of contraction.[7][8] This targeted modulation of sarcomere function directly counteracts the hypercontractility that is a hallmark of HCM.[3][4]

Signaling Pathway

Caption: Mechanism of action of this compound in the cardiac sarcomere.

Preclinical Pharmacology

In Vitro Potency

This compound's inhibitory activity on cardiac myosin ATPase was evaluated in various in vitro assays. The half-maximal inhibitory concentrations (IC50) demonstrate its potency and selectivity for cardiac myosin.

| Assay System | Myosin Type | IC50 (µM) | Reference(s) |

| Detergent-washed bovine cardiac myofibrils | Cardiac (β-MHC) | 1.26 | [9] |

| Slow skeletal myofibrils | Slow Skeletal (β-MHC) | 1.23 | [9] |

| Rabbit psoas fast skeletal myofibrils | Fast Skeletal (MYH1) | 6.52 | [9] |

| Purified cardiac myosin S1 (actin-activated) | Cardiac | 0.96 | [9] |

| Purified smooth muscle myosin S1 (actin-activated) | Smooth | > 40 | [9] |

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in several animal species to predict its properties in humans.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Unbound Protein Binding (%) | Reference(s) |

| Mouse | 8.8 | - | 98 | - | [10][11][12] |

| Rat | 2.1 | 0.53 | - | - | [10][11][12] |

| Dog | 3.3 | 11 | - | - | [10][11][12] |

| Monkey | 11 | - | 41 | - | [10][11][12] |

| Human (predicted) | 1.1 | 6.5 | - | 10.4 | [10][11] |

Experimental Protocols

Cardiac Myosin ATPase Activity Assay: The actin-activated ATPase activity of purified myosin was measured using a phosphate release assay. The reaction mixture contained purified myosin S1 fragment, F-actin, and a buffer solution (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT, and 1 mM EGTA). The reaction was initiated by the addition of ATP. The amount of inorganic phosphate (Pi) released was quantified at various time points using a malachite green-based colorimetric detection method. The ATPase rate was calculated from the linear phase of the Pi release curve. IC50 values were determined by measuring the ATPase activity in the presence of increasing concentrations of this compound.[9]

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase 2 and Phase 3 trials, to evaluate its safety and efficacy in patients with HCM.

Clinical Trial Workflow

Caption: Clinical development workflow for this compound.

Phase 2: REDWOOD-HCM Trial

The REDWOOD-HCM trial was a dose-finding study that evaluated the safety and efficacy of this compound in patients with both obstructive and non-obstructive HCM.[13][14]

Key Efficacy Results in oHCM (10 weeks) [15][16]

| Endpoint | Cohort 1 (Lower Dose) | Cohort 2 (Higher Dose) | Placebo |

| Change in Resting LVOT Gradient (mmHg) | -40 | -43 | - |

| Change in Valsalva LVOT Gradient (mmHg) | -36 | -53 | - |

| % Patients with NYHA Class Improvement | 43% | 64% | 31% |

| % Patients Achieving Target LVOT Gradient | 78.6% | 92.9% | - |

Phase 3: SEQUOIA-HCM Trial

SEQUOIA-HCM was a pivotal, randomized, double-blind, placebo-controlled trial in patients with symptomatic obstructive HCM.[13][17]

Primary and Key Secondary Endpoint Results (24 weeks) [17]

| Endpoint | This compound (n=142) | Placebo (n=140) | p-value |

| Primary: Change in Peak VO2 (mL/kg/min) | +1.8 | 0.0 | < 0.0001 |

| Change in KCCQ-CSS | +12 | +5 | < 0.001 |

| % Patients with Valsalva LVOT Gradient <30 mmHg | 49.3% | 3.6% | < 0.001 |

| Change in Valsalva LVOT Gradient (mmHg) | -47.6 | +1.8 | < 0.001 |

Safety Profile [18]

| Adverse Event | This compound | Placebo |

| Treatment-Emergent Serious AEs | 5.6% | 9.3% |

Phase 3: MAPLE-HCM Trial

MAPLE-HCM was a randomized, double-blind, active-comparator trial comparing this compound to the beta-blocker metoprolol in patients with symptomatic obstructive HCM.[19][20]

Primary and Key Secondary Endpoint Results (24 weeks) [20][21]

| Endpoint | This compound (n=88) | Metoprolol (n=87) | p-value |

| Primary: Change in Peak VO2 (mL/kg/min) | +1.1 | -1.2 | < 0.0001 |

| % Patients with ≥1 NYHA Class Improvement | 51.1% | 26.4% | - |

| Change in KCCQ-CSS | +15.8 | +8.7 | - |

| Change in Valsalva LVOT Gradient (mmHg) | - | - | - |

| Change in NT-proBNP | -73% | +42% | < 0.001 |

Phase 3: ACACIA-HCM Trial (Ongoing)

ACACIA-HCM is a pivotal Phase 3 trial evaluating the efficacy and safety of this compound in patients with symptomatic non-obstructive HCM.[13][22][23] The dual primary endpoints are the change in Kansas City Cardiomyopathy Questionnaire (KCCQ) Clinical Summary Score and the change in peak VO2 from baseline to week 36.[13]

Clinical Trial Protocols

General Design: The Phase 3 trials (SEQUOIA-HCM, MAPLE-HCM, ACACIA-HCM) are multicenter, randomized, double-blind, and controlled studies.[13][24][25] Patient Population: Patients enrolled in the oHCM trials typically have a confirmed diagnosis of obstructive hypertrophic cardiomyopathy with a resting or post-Valsalva LVOT gradient ≥50 mmHg and are symptomatic (NYHA Class II-III).[16] The nHCM trial (ACACIA-HCM) enrolls symptomatic patients without evidence of significant LVOT obstruction.[25] Dosing and Titration: this compound is administered orally once daily, starting at a low dose (e.g., 5 mg) and titrated upwards (e.g., to 10, 15, or 20 mg) based on echocardiographic assessments of LVOT gradient and left ventricular ejection fraction (LVEF) to achieve an optimal therapeutic effect while maintaining LVEF within a safe range (typically ≥50%).[26][27] Echocardiographic Monitoring: Echocardiograms are performed at regular intervals (e.g., every 2-4 weeks during the titration phase) to monitor LVOT gradients and LVEF, guiding dose adjustments.[26][27]

Safety and Tolerability

Across the clinical trial program, this compound has been generally well-tolerated.[28] The most common adverse events have been mild to moderate in severity.[29] A key safety consideration for cardiac myosin inhibitors is the potential for excessive reduction in LVEF. In the this compound trials, instances of LVEF reduction below 50% have been observed but were generally transient and managed with dose reduction without the need for treatment discontinuation.[26][28][29]

Conclusion

This compound represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its discovery and development have been guided by a clear understanding of the underlying pathophysiology of the disease, resulting in a potent and selective inhibitor of cardiac myosin. The robust preclinical and clinical data demonstrate its ability to reduce LVOT obstruction, improve exercise capacity and symptoms, and its favorable safety profile. With a New Drug Application under review by regulatory agencies, this compound holds the potential to become a valuable new treatment option for patients with HCM.

References

- 1. Cytokinetics Announces Positive Topline Results From MAPLE-HCM [4hcm.org]

- 2. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cytokinetics.com [cytokinetics.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cytokinetics.com [cytokinetics.com]

- 14. cytokinetics.com [cytokinetics.com]

- 15. hcplive.com [hcplive.com]

- 16. Study of this compound for Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]

- 17. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of this compound in HCM - American College of Cardiology [acc.org]

- 18. hcplive.com [hcplive.com]

- 19. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]

- 20. MAPLE-HCM: this compound Monotherapy vs. Metoprolol Monotherapy in Patients With Symptomatic Obstructive HCM - American College of Cardiology [acc.org]

- 21. This compound is superior to metoprolol for symptomatic obstructive hypertrophic cardiomyopathy [escardio.org]

- 22. corxelbio.com [corxelbio.com]

- 23. acacia-hcm.com [acacia-hcm.com]

- 24. academic.oup.com [academic.oup.com]

- 25. hcplive.com [hcplive.com]

- 26. ahajournals.org [ahajournals.org]

- 27. cytokinetics.com [cytokinetics.com]

- 28. emjreviews.com [emjreviews.com]

- 29. hcplive.com [hcplive.com]

preclinical in vitro and in vivo characterization of Aficamten

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aficamten (formerly CK-274) is a next-generation, selective, small-molecule allosteric inhibitor of cardiac myosin being developed for the treatment of hypertrophic cardiomyopathy (HCM).[1] Preclinical research has extensively characterized its in vitro and in vivo properties, demonstrating its potential to address the hypercontractility that is a hallmark of HCM. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols and presenting key quantitative findings in a structured format to facilitate understanding and further research.

Mechanism of Action

This compound directly targets cardiac myosin, the motor protein responsible for heart muscle contraction.[2] It binds to a distinct allosteric site on the cardiac myosin heavy chain, stabilizing a pre-power stroke state.[3][4] This action inhibits the rate of phosphate release from myosin, which is a critical step in the ATP hydrolysis cycle that powers muscle contraction.[3] By slowing this process, this compound reduces the number of active actin-myosin cross-bridges formed during each cardiac cycle, thereby decreasing the force of contraction without significantly affecting the calcium transient.[5][6][7] This targeted modulation of sarcomere function addresses the underlying hypercontractility in HCM.[8][9]

Caption: this compound's mechanism of action within the cardiac sarcomere contraction cycle.

In Vitro Characterization

Biochemical Assays

2.1.1. Myosin ATPase Activity

This compound's inhibitory effect on cardiac myosin ATPase activity is a key measure of its direct target engagement.

Table 1: Inhibition of Bovine Cardiac Myofibril ATPase Activity

| Compound | IC50 (µM) |

| This compound (R-isomer) | > 8-fold lower than S-isomer |

| This compound (S-isomer) | > 39 |

Data sourced from discovery chemistry article on this compound.[8]

Experimental Protocol: Bovine Cardiac Myofibril ATPase Assay

-

Preparation: Isolate myofibrils from bovine cardiac tissue.

-

Reaction Mixture: Prepare a reaction buffer containing myofibrils, ATP, and varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C).

-

Measurement: Quantify the amount of inorganic phosphate (Pi) released using a colorimetric assay (e.g., malachite green).

-

Data Analysis: Plot the rate of Pi release against the drug concentration to determine the IC50 value.

2.1.2. In Vitro Motility Assay

This assay visualizes the effect of this compound on the movement of actin filaments propelled by myosin.

Experimental Protocol: In Vitro Motility Assay

-

Surface Preparation: Coat a glass surface with heavy meromyosin (HMM) from bovine cardiac muscle.

-

Filament Visualization: Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.

-

Treatment: Introduce varying concentrations of this compound or vehicle control.

-

Imaging: Observe and record the movement of actin filaments using fluorescence microscopy.

-

Analysis: Quantify the filament gliding velocity. This compound demonstrated a dose-dependent reduction in actin filament gliding velocity.[4]

Cellular Assays

2.2.1. Cardiomyocyte Contractility

The effect of this compound on the contractility of isolated cardiomyocytes provides a cellular-level confirmation of its mechanism.

Experimental Protocol: Isolated Cardiomyocyte Contractility Assay

-

Isolation: Isolate primary adult rat ventricular cardiomyocytes.

-

Loading: Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to measure intracellular calcium transients.

-

Pacing: Electrically pace the cardiomyocytes to induce contractions.

-

Treatment: Perfuse the cells with varying concentrations of this compound or vehicle control.

-

Measurement: Simultaneously measure cardiomyocyte fractional shortening (as an index of contractility) and intracellular calcium transients.

-

Results: this compound was shown to reduce cardiomyocyte fractional shortening in a dose-dependent manner without altering calcium transients.[4][7]

Caption: Overview of key in vitro experimental assays for this compound characterization.

In Vivo Characterization

Pharmacodynamics in Animal Models

3.1.1. Healthy Animal Models

The acute pharmacodynamic effects of this compound were evaluated in healthy Sprague Dawley rats and beagle dogs. Following a single oral dose, echocardiography was performed at various time points. This compound produced dose-dependent and reversible reductions in left ventricular fractional shortening.[4][10]

3.1.2. Disease Models

-

Feline Model of HCM: In cats with a naturally occurring A31P MYBPC3 mutation and obstructive HCM, this compound demonstrated dose-dependent reductions in left ventricular systolic function, left ventricular outflow tract (LVOT) pressure gradient, and isovolumetric relaxation times.[11][12] A single oral dose of 2 mg/kg reduced left ventricular fractional shortening.[13]

-

Mouse Model of HCM: In mice carrying the hypertrophic R403Q cardiac myosin mutation, this compound reduced cardiac contractility.[3][4]

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound was characterized across multiple species to predict its human pharmacokinetics.

Table 2: In Vitro Pharmacokinetic Properties of this compound

| Parameter | Human | Mouse | Rat | Dog | Monkey |

| Plasma Protein Unbound (%) | 10.4 | 24.9 | 6.7 | 1.6 | 13.9 |

| Blood-to-Plasma Ratio | 0.81 | 1.14 | 0.69 | 0.74 | 0.77 |

| Metabolic Stability | High in liver microsomes | - | - | - | - |

| Permeability (Caco-2) | High | - | - | - | - |

Data compiled from preclinical pharmacokinetic studies.[14][15][16]

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Mouse | Rat | Dog | Monkey |

| Clearance (mL/min/kg) | 8.8 | 2.1 | 3.3 | 11 |

| Volume of Distribution (L/kg) | - | 0.53 | 11 | - |

| Oral Bioavailability (%) | 98 | - | - | 41 |

Data compiled from preclinical pharmacokinetic studies.[14][15][16]

Experimental Protocol: In Vivo Pharmacokinetic Studies

-

Animal Models: Utilize various species (e.g., mouse, rat, dog, monkey).

-

Dosing: Administer this compound via intravenous and oral routes.

-

Sample Collection: Collect blood samples at multiple time points post-dosing.

-

Analysis: Measure plasma concentrations of this compound using LC-MS/MS.

-

Parameter Calculation: Determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Metabolism and Drug-Drug Interaction Potential

-

Metabolism: In vitro studies identified eight metabolites, with hydroxylated metabolites being predominant.[14][15] The metabolism of this compound involves multiple cytochrome P450 (CYP) enzymes, including 2C8, 2C9, 2D6, and 3A4.[14][15][17] This multi-CYP metabolism mitigates the risk of significant drug-drug interactions.[17]

-

Drug-Drug Interaction Potential: Preclinical assessments predicted no significant CYP-based drug-drug interaction liability for this compound as a precipitant.[14][15]

Safety Pharmacology

Core battery safety pharmacology studies were conducted to assess the potential off-target effects of this compound. In repeated-dose toxicology studies in rats (up to 6 months) and dogs (up to 9 months), the primary adverse findings at supratherapeutic doses were cardiac-related (atrial/ventricular dilatation and increased heart weights), consistent with exaggerated on-target pharmacology.[10] These effects were largely reversible, suggesting that should they occur in a clinical setting, they may be manageable.[10]

Conclusion

The comprehensive preclinical in vitro and in vivo characterization of this compound has established a strong foundation for its clinical development. Its selective mechanism of action, favorable pharmacokinetic profile, and manageable safety findings in preclinical models support its potential as a targeted therapy for hypertrophic cardiomyopathy. The data presented in this guide highlight the rigorous preclinical evaluation that has paved the way for ongoing and future clinical investigations.

References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of this compound in healthy Chinese participants: a randomized, double-blind, placebo-controlled, phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac myosin inhibitors: Efficacy, safety and future directions of this compound in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cytokinetics.com [cytokinetics.com]

- 10. A Characterization of the Nonclinical Pharmacology and Toxicology of this compound, a Reversible Allosteric Inhibitor of Cardiac Myosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of a single dose of this compound (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro and in vivo preclinical pharmacokinetic characterization of this compound, a small molecule cardiac myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

Unraveling the Specificity of Aficamten: A Structural and Biochemical Guide to its Selective Inhibition of Cardiac Myosin

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 11, 2025 – This technical guide delves into the structural and biochemical underpinnings of aficamten's selective inhibition of cardiac myosin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. This compound, a novel, investigational small molecule cardiac myosin inhibitor, has demonstrated significant promise in clinical trials for the treatment of hypertrophic cardiomyopathy (HCM), a condition characterized by excessive heart muscle contraction.[1][2][3] Its efficacy stems from its ability to specifically target and modulate the activity of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[4][5]

The Mechanism of Action: Allosteric Inhibition of Myosin ATPase

This compound exerts its effect by binding to a distinct allosteric site on the cardiac myosin heavy chain.[6][7] This binding event stabilizes a pre-power stroke, weakly actin-bound state of the myosin head.[6][8] By doing so, this compound effectively reduces the number of myosin heads available to participate in the force-generating cross-bridge cycle.[7][8] A key consequence of this allosteric modulation is the potent inhibition of the myosin ATPase activity, which is crucial for providing the energy for muscle contraction.[1][8] Specifically, this compound has been shown to significantly slow the rate of phosphate release from the myosin active site, a critical step in the transition to a strongly actin-bound, force-producing state.[8][9] This targeted inhibition of ATPase activity leads to a reduction in cardiac hypercontractility without significantly affecting the calcium transient, indicating a direct effect on the sarcomere.[10]

Quantitative Analysis of this compound's Selectivity

The remarkable selectivity of this compound for cardiac myosin over other myosin isoforms is a cornerstone of its therapeutic profile, minimizing off-target effects. This selectivity is evident in the significant differences in its inhibitory potency against various myosin types. The following table summarizes the key quantitative data from in vitro studies.

| Myosin Isoform | Assay Type | Parameter | Value (μM) | Reference |

| Bovine Cardiac Myofibril | ATPase Activity | IC50 | 1.26 (95% CI 1.20–1.33) | [6] |

| Bovine Cardiac Myosin S1 | ATPase Activity | IC50 | 1.0 (95% CI 0.95–1.03) | [6] |

| Bovine Slow Skeletal Myofibril | ATPase Activity | IC50 | 1.23 (95% CI 1.17–1.29) | [6] |

| Rabbit Fast Skeletal Myofibril | ATPase Activity | IC50 | 6.52 (95% CI 5.72–7.71) | [6] |

| Smooth Muscle Myosin S1 | Actin-Activated ATPase Activity | IC50 | > 40 | [6] |

Experimental Protocols: A Methodological Overview

The determination of this compound's potency and selectivity relies on a foundation of rigorous biochemical and structural biology techniques.

Myofibril and Myosin S1 ATPase Activity Assays

The inhibitory effect of this compound on myosin ATPase activity is a primary determinant of its efficacy. These assays typically involve the following steps:

-

Preparation of Myosin Fragments: Cardiac and skeletal myofibrils are prepared from tissue homogenates through a series of centrifugation and washing steps to isolate the contractile machinery. Myosin Subfragment-1 (S1), which contains the motor domain, is generated by enzymatic digestion of purified myosin.

-

ATPase Activity Measurement: The rate of ATP hydrolysis is measured in the presence of varying concentrations of this compound. This is often accomplished using a colorimetric assay that detects the amount of inorganic phosphate released over time. For myofibril assays, the experiments are conducted at a calcium concentration that elicits a submaximal, physiologically relevant level of activation.

-

Data Analysis: The resulting data are plotted as ATPase activity versus this compound concentration, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

X-ray Crystallography

To elucidate the precise binding site and the structural changes induced by this compound, X-ray crystallography is employed. The general workflow for this technique is as follows:

-

Protein Expression and Purification: The human β-cardiac myosin motor domain is expressed in a suitable system (e.g., insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified myosin motor domain is co-crystallized with this compound and a nucleotide analog (e.g., ADP-vanadate) to trap it in a specific conformational state. This process involves screening a wide range of conditions to find the optimal environment for crystal growth.

-

Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. The electron density map is then calculated from the diffraction data, allowing for the building and refinement of the atomic model of the protein-ligand complex.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Cardiac contraction pathway and this compound's inhibitory mechanism.

Caption: Workflow for determining myosin inhibition and selectivity.

Caption: Structural basis for this compound's selectivity for cardiac myosin.

Conclusion

The selectivity of this compound for cardiac myosin is rooted in the specific molecular interactions within its allosteric binding site, a feature that is structurally distinct among different myosin isoforms.[6] This high degree of specificity, supported by robust quantitative biochemical data and structural elucidation, allows for the targeted modulation of cardiac contractility. This in-depth understanding of this compound's structural basis for selectivity is paramount for the ongoing development and optimization of novel therapeutics for hypertrophic cardiomyopathy and other diseases of cardiac hypercontractility.

References

- 1. cytokinetics.com [cytokinetics.com]

- 2. memtein.com [memtein.com]

- 3. emjreviews.com [emjreviews.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the HFSA Annual Scientific Meeting 2025 [ir.cytokinetics.com]

- 7. Cytokinetics, Incorporated - Cytokinetics Presents New Data Related to this compound at the European Society of Cardiology Congress 2025 [ir.cytokinetics.com]

- 8. This compound for Hypertrophic Cardiomyopathy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. Cytokinetics: 78% responders on this compound vs 3% in MAPLE-HCM | CYTK Stock News [stocktitan.net]

- 10. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results of Aficamten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals